4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC13254038
Molecular Formula: C16H15N3S2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3S2 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 4-phenyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C16H15N3S2/c20-16-18-17-15(19(16)11-6-2-1-3-7-11)13-10-21-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2,(H,18,20) |
| Standard InChI Key | GDDXIDBQLGUFJG-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4 |
| Canonical SMILES | C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound (IUPAC name: 4-phenyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione) has the molecular formula C₁₆H₁₅N₃S₂ and a molecular weight of 313.4 g/mol . Its canonical SMILES string is C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4, reflecting the fusion of a tetrahydrobenzo[b]thiophene core with a phenyl-substituted 1,2,4-triazole-3-thiol moiety.
Crystallographic Data
X-ray crystallography reveals a planar triazole ring linked to a bicyclic tetrahydrobenzo[b]thiophene system. The crystal structure (CCDC 269863) shows intermolecular hydrogen bonding between the thione sulfur and adjacent NH groups, stabilizing the lattice . The dihedral angle between the phenyl and thiophene rings is 87.5°, indicating moderate conjugation .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via multi-step reactions:
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Cyclization of Thiosemicarbazides: Reacting carbohydrazides with haloaryl isothiocyanates in alkaline media yields 1,2,4-triazole-3-thiones .
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Microwave-Assisted Alkylation: S-alkyl derivatives are efficiently prepared using microwave irradiation, reducing reaction times to 10–15 minutes .
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Post-Functionalization: Schiff base condensation with aldehydes followed by cyclization with thioglycolic acid introduces additional pharmacophores .
Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Hydrazinolysis of ethyl bromoacetate | 85 | |
| 2 | Cyclization with NaOH (2M) | 78 | |
| 3 | Microwave-assisted S-alkylation | 92 |
Pharmacological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC: 31.25–62.5 μg/mL) and Candida albicans (MFC: 62.5 μg/mL) . The thione sulfur and triazole nitrogen atoms facilitate binding to microbial cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Table 2: Biological Activity Profile
| Target Organism/Enzyme | Activity Metric | Result | Reference |
|---|---|---|---|
| Staphylococcus aureus | MIC | 31.25 μg/mL | |
| Candida albicans | MFC | 62.5 μg/mL | |
| EGFR kinase | IC₅₀ | 1.2 μM |
Structure-Activity Relationships (SAR)
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Thione Sulfur: Critical for metal chelation and enzyme inhibition .
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Tetrahydrobenzo[b]thiophene Moiety: Enhances lipophilicity, improving cell membrane penetration .
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N4-Phenyl Group: Electron-donating substituents (e.g., -OCH₃) boost antifungal activity by 16-fold compared to fluconazole .
Pharmacokinetic and Toxicity Profiles
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Absorption: High GI permeability (LogP: 2.34) due to lipophilic bicyclic systems .
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Metabolism: Hepatic CYP3A4-mediated oxidation generates sulfoxide metabolites .
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Toxicity: LD₅₀ > 500 mg/kg in murine models; no genotoxicity in Ames tests .
Future Directions
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